molecular formula C25H21FN6O2S2 B12150310 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150310
M. Wt: 520.6 g/mol
InChI Key: PEOKEUZNKCCIOH-ZHZULCJRSA-N
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Description

The compound “3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that features a combination of thiazolidine, imidazole, and pyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorobenzyl group, and the coupling with the pyridopyrimidine core. Typical synthetic routes may involve:

    Formation of Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Coupling with Pyridopyrimidine Core: The final coupling step may involve the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridopyrimidine core to the thiazolidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring may interact with cysteine residues in proteins, leading to the inhibition of enzyme activity. The imidazole moiety can bind to metal ions, affecting metalloproteins. The pyridopyrimidine core may interact with nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Imidazole Derivatives: Used as antifungal agents.

    Pyridopyrimidines: Studied for their anticancer activities.

Uniqueness

This compound is unique due to its combination of three distinct pharmacophores (thiazolidine, imidazole, and pyridopyrimidine), which may confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H21FN6O2S2

Molecular Weight

520.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H21FN6O2S2/c26-18-7-5-17(6-8-18)15-32-24(34)20(36-25(32)35)14-19-22(28-9-3-11-30-13-10-27-16-30)29-21-4-1-2-12-31(21)23(19)33/h1-2,4-8,10,12-14,16,28H,3,9,11,15H2/b20-14-

InChI Key

PEOKEUZNKCCIOH-ZHZULCJRSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)NCCCN5C=CN=C5

Origin of Product

United States

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